Amino nucleoside
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Overview
Description
Amino nucleosides are a class of compounds that consist of a nucleoside linked to an amino group. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. The presence of an amino group in these nucleosides imparts unique chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino nucleosides can be synthesized through several methods. One common approach involves the coupling of a nucleophilic, heterocyclic base with an electrophilic sugar. The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is widely used for this purpose. This reaction employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid . Another method involves the fusion of the base and acetyl-protected 1-acetoxyribose at high temperatures, resulting in the formation of the nucleoside .
Industrial Production Methods
Industrial production of amino nucleosides often involves enzymatic transglycosylation, which is kinetically controlled and avoids issues associated with chemical transglycosylation . This method allows for the efficient and selective synthesis of nucleosides under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Amino nucleosides undergo various chemical reactions, including:
Oxidation: Amino nucleosides can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to amino nucleosides.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper.
Major Products
The major products of these reactions include various derivatives of amino nucleosides, such as oxo derivatives, substituted nucleosides, and reduced forms.
Scientific Research Applications
Mechanism of Action
The mechanism of action of amino nucleosides involves their incorporation into nucleic acids, where they can interfere with normal cellular processes. For example, nucleoside analogs can inhibit viral replication by blocking the action of viral polymerases . They can also inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis .
Comparison with Similar Compounds
Amino nucleosides can be compared with other nucleoside analogs, such as:
Adenosine: A naturally occurring nucleoside that plays a role in energy transfer and signal transduction.
Guanosine: Another naturally occurring nucleoside involved in cellular signaling and metabolism.
Cytidine: A nucleoside that is a component of RNA and plays a role in protein synthesis.
Amino nucleosides are unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes them valuable in various applications, particularly in the development of therapeutic agents and the study of nucleic acid chemistry.
Properties
CAS No. |
136035-14-8 |
---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-amino-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-5-4-14(11(17)13-10(5)16)8-3-7(12)9(18-8)6(2)15/h4,6-9,15H,3,12H2,1-2H3,(H,13,16,17)/t6-,7-,8+,9-/m0/s1 |
InChI Key |
FAXNJWRNLCWHMW-MAUMQABQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)[C@H](C)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N |
Origin of Product |
United States |
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